2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Friedel-Crafts Acylation: Formation of the quinoline core.
Esterification: Formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 2-(3-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
Industry
Possible use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-fluorophenyl)quinoline-4-carboxylate
Uniqueness
The specific arrangement of the nitro and chloro groups in 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate may confer unique chemical and biological properties compared to its analogs. These differences can be exploited in various applications, making it a compound of interest for further research.
Properties
CAS No. |
355420-53-0 |
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Molecular Formula |
C24H14Cl2N2O5 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2 |
InChI Key |
QUTLEXHYIRJGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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